molecular formula C8H12N2.2HCl B001266 Betahistine dihydrochloride CAS No. 5579-84-0

Betahistine dihydrochloride

Cat. No. B001266
CAS RN: 5579-84-0
M. Wt: 209.11 g/mol
InChI Key: XVDFMHARQUBJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betahistine dihydrochloride is a histamine analogue medicine that is used to treat symptoms of Ménière’s syndrome such as dizziness (vertigo), ringing in the ears (tinnitus), loss of hearing and nausea . It works by improving the blood flow in the inner ear which reduces the pressure of excess fluid there . This medicine lowers the build-up of pressure .


Synthesis Analysis

Betahistine dihydrochloride is synthesized from 2-pyridineethanol . During the synthesis, seven impurities were identified, among which four impurities such as N-acetyl betahistine, 2- (pyridine-2-yl)ethyl acetate, N-methyl betahistine and N-methyl-2- (pyridine-2-yl)prop-2-en-1-amine are not reported in the literature .


Molecular Structure Analysis

The molecular formula of Betahistine dihydrochloride is C8H14Cl2N2 . The structure of betahistine is shown in Figure1 .


Chemical Reactions Analysis

Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine .


Physical And Chemical Properties Analysis

Betahistine dihydrochloride is a white to light yellow crystalline powder .

Safety And Hazards

Betahistine dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause long-lasting harmful effects to aquatic life .

Future Directions

Betahistine dihydrochloride is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease . You may need to take betahistine for a long time, such as several months or years, to prevent the symptoms of Ménière’s disease .

properties

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDFMHARQUBJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5638-76-6 (Parent)
Record name Betahistine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10204355
Record name Betahistine hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betahistine dihydrochloride

CAS RN

5579-84-0
Record name Betahistine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betahistine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAHISTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K58SMZ7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betahistine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Betahistine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Betahistine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Betahistine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Betahistine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Betahistine dihydrochloride

Citations

For This Compound
1,090
Citations
E Mira, G Guidetti, PL Ghilardi, B Fattori… - European archives of …, 2003 - Springer
… Abstract The present study compares the efficacy and safety of betahistine dihydrochloride to that of a placebo in recurrent vertigo resulting from Meniere’s disease (MD) or in …
Number of citations: 199 link.springer.com
F Lezius, C Adrion, U Mansmann, K Jahn… - European Archives of Oto …, 2011 - Springer
… a high dosage of betahistine dihydrochloride and were followed in … They had been treated with betahistine dihydrochloride in … 288 and 480 mg of betahistine dihydrochloride per day are …
Number of citations: 140 link.springer.com
B Tighilet, J Leonard, M Lacour - Journal of vestibular …, 1995 - content.iospress.com
… This study demonstrated therefore that betahistine dihydrochloride postoperative treatment can be regarded as a useful therapy for improving vestibular compensation in our animal …
Number of citations: 123 content.iospress.com
S Sharma, R Ganjoo, SK Saha, N Kang… - Journal of Molecular …, 2022 - Elsevier
… steel with the use of Betahistine dihydrochloride drug as a … concentration of the Betahistine dihydrochloride drug and … conditions of 1500 ppm of Betahistine dihydrochloride, 2 h, 1 M HCl …
Number of citations: 28 www.sciencedirect.com
WJ Oosterveld - The Journal of Laryngology & Otology, 1984 - cambridge.org
Betahistine dihydrochloride (SercR)* is an histamine analogue which has been shown, in several placebo-controlled double-blind studies, to be safe and effective in relieving the …
Number of citations: 145 www.cambridge.org
B Tighilet, S Trottier, C Mourre, C Chotard… - European journal of …, 2002 - Elsevier
… The betahistine dihydrochloride used in these experiments was similar to that used in the commercial preparation (Serc) and was provided by Solvay Pharma (Suresnes, France). The …
Number of citations: 56 www.sciencedirect.com
B Tighilet, S Trottier, M Lacour - European journal of pharmacology, 2005 - Elsevier
… The data reported in this study clearly show that betahistine dihydrochloride administered orally in the normal cat increases the basal expression level of histidine decarboxylase mRNA …
Number of citations: 43 www.sciencedirect.com
MA El-Nabarawi, AA Ali, HM Aboud… - Drug design …, 2016 - Taylor & Francis
… commercially available oral Betaserc ® (Betahistine dihydrochloride) 24 mg tablet (Solvay … volunteers for 8 h, and Betahistine dihydrochloride 24 mg tablet was administered perorally …
Number of citations: 30 www.tandfonline.com
K Stambolieva, G Angov - International Tinnitus Journal, 2010 - academia.edu
… of Betahistine dihydrochloride on the postural stability parameters when administered 20 days after physical treatment with Eplay maneuver. Betahistine dihydrochloride normalized …
Number of citations: 39 www.academia.edu
SF El-Menshawe, AA Ali, AA Halawa… - Drug design …, 2017 - Taylor & Francis
Background Betahistine dihydrochloride (BDH) is a histamine analog used to control weight gain, with short elimination half-life and gastric irritation as side effects. Objective The aim of …
Number of citations: 21 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.